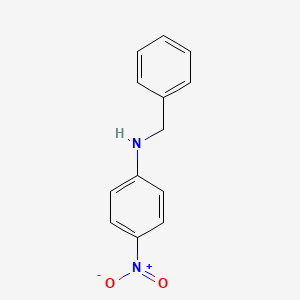

N-Benzyl-4-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSRKOBMKFOHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074522 | |

| Record name | p-Nitro-N-benzylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-92-3 | |

| Record name | N-(4-Nitrophenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitro-N-benzylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzyl-4-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4AD858WL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of N-Benzyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-nitroaniline is a secondary amine derivative of significant interest in medicinal chemistry and materials science due to its potential biological activity and nonlinear optical properties. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of new derivatives. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document outlines the expected spectral features based on the analysis of its constituent fragments, 4-nitroaniline and the benzyl group, and provides detailed experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the predicted and observed spectroscopic data for this compound and its key structural fragments.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Aromatic (C₆H₄) | 6.7 (d, J=9 Hz), 8.0 (d, J=9 Hz) | Doublet, Doublet | 2H, 2H |

| Methylene (-CH₂-) | ~4.4 | Singlet | 2H |

| Amine (-NH-) | Broad singlet | 1H |

Note: Predicted values are based on known shifts for N-benzylaniline and 4-nitroaniline. The exact chemical shift of the N-H proton can vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Nitro) | Not Applicable |

| Aromatic C-NO₂ | ~157 |

| Aromatic C-NH | ~137 |

| Aromatic CH (nitroaniline ring) | ~127, ~113 |

| Aromatic C (benzyl ring) | ~139 (ipso), ~129, ~128, ~127 |

| Methylene (-CH₂-) | ~48 |

Note: Predicted values are based on known shifts for N-benzylaniline and 4-nitroaniline.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| NO₂ Asymmetric Stretch | 1500-1550 | Strong |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1300-1370 | Strong |

| C-N Stretch | 1250-1350 | Medium-Strong |

Note: These are expected absorption ranges and are based on typical values for secondary amines, aromatic nitro compounds, and benzyl groups.

Table 4: UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) |

| Ethanol | ~380 |

Note: The λmax is predicted based on the spectrum of 4-nitroaniline and is expected to show a bathochromic (red) shift due to the electron-donating effect of the benzylamino group.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Instrumentation: Use a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Employ a sufficient number of scans and a suitable relaxation delay to obtain a good quality spectrum.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Dilute the stock solution to prepare a series of solutions of varying concentrations to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-800 nm.

-

-

Data Processing:

-

The spectrophotometer software will automatically subtract the baseline spectrum from the sample spectrum.

-

Determine the wavelength of maximum absorbance (λmax).

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, based on established spectroscopic principles and analysis of related compounds, serves as a valuable reference for researchers in the fields of chemistry, pharmacology, and materials science. The detailed experimental protocols offer a practical guide for obtaining high-quality spectroscopic data, which is essential for unambiguous structure determination, purity assessment, and the investigation of the electronic properties of this versatile molecule. Further experimental validation will be crucial to confirm the predicted spectral features and to build a more complete spectroscopic profile of this compound.

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of N-Benzyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

N-Benzyl-4-nitroaniline (C₁₃H₁₂N₂O₂) is an organic compound featuring a benzyl group and a 4-nitrophenyl group linked by a secondary amine.[1] The molecule's key characteristic is the presence of a strong electron-withdrawing nitro group (-NO₂) at the para position of the aniline ring, which significantly influences the electronic properties of the molecule.[1] This intramolecular charge transfer from the amine donor to the nitro acceptor across the π-conjugated system is a crucial factor in its notable NLO properties.[1]

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol [2] |

| CAS Number | 14309-92-3[2] |

| Melting Point | 147 °C[2] |

| Boiling Point | 392.0±25.0 °C (Predicted)[2] |

Crystal Structure and Intermolecular Interactions

The crystal structure of this compound was determined by Iwasaki et al. in 1988. While the specific unit cell parameters and atomic coordinates from this study are not widely accessible in public crystallographic databases, subsequent research has highlighted key aspects of its solid-state arrangement.

A significant feature of the crystal packing in this compound is the reported absence of N-H···O hydrogen bonding. This is noteworthy when compared to its isomer, N-Benzyl-3-nitroaniline, where classical N-H···O hydrogen bonds are present. This difference in intermolecular interactions, arising from the change in the nitro group's position, has a profound effect on the supramolecular aggregation of these molecules.

For comparative purposes, the crystallographic data for N-Benzyl-3-nitroaniline is presented below. This data provides a valuable reference for understanding the crystallographic characteristics of this class of compounds.

Table 2: Crystallographic Data for N-Benzyl-3-nitroaniline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.3359 (2) |

| b (Å) | 19.2285 (6) |

| c (Å) | 5.6017 (2) |

| α (°) | 90 |

| β (°) | 97.334 (3) |

| γ (°) | 90 |

| Volume (ų) | 570.04 (3) |

| Z | 2 |

| Temperature (K) | 295 |

| Radiation type | Mo Kα |

| R-factor | 0.034 |

| wR-factor | 0.081 |

Data obtained from the study of N-Benzyl-3-nitroaniline.

Molecular Geometry

The molecular geometry of this compound is characterized by the spatial arrangement of its benzyl and 4-nitrophenyl moieties. The dihedral angle between the two aromatic rings is a critical parameter influencing the molecule's conformation and its NLO properties. In the related N-Benzyl-3-nitroaniline, the dihedral angle between the ring planes is 86.0(6)°. The C1—N1—C7—C8 torsion angle in the 3-nitro isomer is 72.55 (19)°, indicating a bent conformation. It is anticipated that this compound adopts a similarly non-planar geometry.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, with the most common methods being:

-

Alkylation of 4-nitroaniline: This method involves the reaction of 4-nitroaniline with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. The base is used to deprotonate the amine, facilitating the nucleophilic substitution.

-

Reductive Amination: This two-step process begins with the reaction of 4-nitrobenzaldehyde with benzylamine to form a Schiff base (imine). The subsequent reduction of the imine, typically with a reducing agent like sodium borohydride, yields this compound.

-

Nitration of N-benzylaniline: This approach involves the direct nitration of N-benzylaniline using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. This method may produce a mixture of ortho, meta, and para isomers, requiring subsequent purification to isolate the desired 4-nitro product.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol).

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for structural analysis.

References

Physical and chemical properties of N-Benzyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Benzyl-4-nitroaniline, a compound of interest in materials science and as a synthetic intermediate.[1][2] This document outlines its key characteristics, experimental protocols for its synthesis, and visual representations of its chemical logic.

Core Physical and Chemical Properties

This compound, with the CAS number 14309-92-3, is an organic compound featuring a benzyl group and a 4-nitrophenyl group linked by a secondary amine.[1][3] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring and the basicity of the amine.[1]

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₂ | PubChem[4] |

| Molecular Weight | 228.25 g/mol | PubChem[4] |

| Melting Point | 147 °C | ChemicalBook[5] |

| Boiling Point (Predicted) | 392.0 ± 25.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | ChemicalBook[5] |

| CAS Number | 14309-92-3 | Benchchem[1] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | N-(4-Nitrophenyl)benzenemethanamine, p-Nitro-N-benzylaniline | PubChem[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established routes. Common methods include the alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride, or the reductive amination of 4-nitrobenzaldehyde with benzylamine.[1] Another approach involves the nitration of N-benzylaniline.[1]

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline in a suitable solvent (e.g., ethanol, acetonitrile).

-

Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the mixture to deprotonate the aniline nitrogen.

-

Addition of Benzylating Agent: Slowly add benzyl chloride or benzyl bromide to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts.

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactions and Logic

The chemical reactivity of this compound is largely dictated by the nitro group and the secondary amine. The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring it is attached to towards electrophilic substitution, but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amino group, providing a route to N-benzyl-p-phenylenediamine.

Below is a diagram illustrating a common synthetic pathway to this compound.

Caption: Synthetic pathway for this compound via alkylation.

Spectral Information

Spectroscopic data is crucial for the characterization of this compound. Available data includes ¹³C NMR, GC-MS, and IR spectra.[4] Researchers should consult spectral databases for detailed information.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7]

Applications in Research and Development

The unique structure of this compound, featuring a donor amine group and an acceptor nitro group connected through a conjugated system, gives it significant nonlinear optical (NLO) properties.[1][2] This makes it a candidate for applications in photonic and optoelectronic devices.[1] It is also used as an intermediate in the synthesis of more complex molecules and specialty chemicals.[1]

The following diagram illustrates a general workflow for evaluating a compound like this compound for its potential applications.

Caption: General workflow for the evaluation of this compound.

References

- 1. This compound | 14309-92-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 14309-92-3 [smolecule.com]

- 3. This compound | 14309-92-3-Molbase [molbase.com]

- 4. This compound | C13H12N2O2 | CID 84342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 14309-92-3 [m.chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of N-Benzyl-4-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-Benzyl-4-nitroaniline, a compound of interest in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of its solubility in a variety of organic solvents. This guide furnishes detailed experimental protocols based on established methodologies, including the isothermal shake-flask method, gravimetric analysis, and HPLC-based quantification. Furthermore, it presents a logical framework for understanding the factors that influence the solubility of this compound and includes templates for systematic data presentation. This document is intended to be a valuable resource for researchers and professionals, enabling them to generate, interpret, and utilize solubility data for applications ranging from reaction optimization and purification to formulation development.

Introduction

This compound is a substituted aromatic amine with a molecular structure that confers a balance of polar and non-polar characteristics. The presence of the nitro group (-NO₂) and the secondary amine (-NH-) introduces polarity and the potential for hydrogen bonding, while the benzyl and phenyl groups contribute to its non-polar nature. An understanding of its solubility in various organic solvents is crucial for its effective use in chemical synthesis, purification via crystallization, and in the development of advanced materials.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. A conceptual understanding of these factors is essential for solvent selection and for interpreting experimental solubility data. The key factors are illustrated in the diagram below.

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility

The following sections provide detailed protocols for the experimental determination of the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent.

Experimental Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the desired organic solvent. Ensure there is undissolved solid remaining to confirm saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean, pre-weighed vial.

-

-

Quantification:

-

The concentration of this compound in the filtered supernatant can be determined by a suitable analytical method as described below.

-

Gravimetric Analysis

This method is straightforward and involves determining the mass of the dissolved solute after evaporating the solvent.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Reweigh the evaporating dish with the solution to determine the mass of the solution.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

-

Calculation:

-

The mass of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as g/L or mg/mL.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Detailed Protocol:

-

Instrumentation and Conditions:

-

An HPLC system equipped with a UV-Vis detector is suitable.

-

A reverse-phase C18 column is a common choice.

-

The mobile phase would typically consist of a mixture of acetonitrile or methanol and water. The exact composition should be optimized to achieve good peak shape and retention time for this compound.

-

The detection wavelength should be set to the λmax of this compound in the mobile phase.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Analysis of Saturated Solution:

-

Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. A tabular format is recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Alcohols | Methanol | Experimental Data | Calculated Data | e.g., Gravimetric |

| Ethanol | Experimental Data | Calculated Data | e.g., HPLC | |

| Isopropanol | Experimental Data | Calculated Data | e.g., HPLC | |

| Ketones | Acetone | Experimental Data | Calculated Data | e.g., Gravimetric |

| Methyl Ethyl Ketone | Experimental Data | Calculated Data | e.g., HPLC | |

| Esters | Ethyl Acetate | Experimental Data | Calculated Data | e.g., HPLC |

| Ethers | Diethyl Ether | Experimental Data | Calculated Data | e.g., Gravimetric |

| Tetrahydrofuran (THF) | Experimental Data | Calculated Data | e.g., HPLC | |

| Hydrocarbons | n-Hexane | Experimental Data | Calculated Data | e.g., Gravimetric |

| Toluene | Experimental Data | Calculated Data | e.g., HPLC | |

| Chlorinated | Dichloromethane | Experimental Data | Calculated Data | e.g., HPLC |

| Amides | Dimethylformamide (DMF) | Experimental Data | Calculated Data | e.g., HPLC |

Conclusion

This technical guide has outlined the essential theoretical considerations and practical methodologies for determining the solubility of this compound in a range of organic solvents. While specific quantitative data is not currently available in the public domain, the detailed experimental protocols provided herein will enable researchers to generate high-quality, reproducible solubility data. The systematic approach to understanding the factors influencing solubility, combined with robust experimental design and data presentation, will be invaluable for the successful application of this compound in research and development. It is recommended that solubility studies be conducted at various temperatures to gain a more complete thermodynamic understanding of the dissolution process.

An In-depth Technical Guide on the Thermal Stability of N-Benzyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition characteristics of N-Benzyl-4-nitroaniline. Due to a lack of specific experimental data for this compound in peer-reviewed literature, this guide also includes data for the closely related and well-studied compound, N-benzyl-2-methyl-4-nitroaniline (BNA), to provide a contextual understanding. Additionally, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are detailed to facilitate further research.

Thermal Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Thermal Stability (Decomposition Onset) |

| This compound | 14309-92-3 | C₁₃H₁₂N₂O₂ | 148-149[1] | Data not available |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | Not Applicable | C₁₄H₁₄N₂O₂ | ~102 | Stable up to 230°C |

Note: The thermal stability data is for N-benzyl-2-methyl-4-nitroaniline (BNA), a related derivative, and should be used as a reference with caution.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition temperature of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample pan is placed in the TGA furnace.

-

An inert atmosphere is established by purging with a high-purity gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition range (e.g., 600°C).

-

A linear heating rate is applied, typically in the range of 10-20°C/min.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

The initial decomposition temperature (T_onset), often determined by the intersection of the baseline with the tangent of the decomposition step.

-

The temperature of maximum decomposition rate (T_peak), identified from the peak of the derivative thermogravimetric (DTG) curve.

-

The percentage of mass loss at different temperature ranges.

-

The residual mass at the end of the experiment.

-

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any exothermic or endothermic events associated with decomposition.

Instrumentation: A Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

An inert atmosphere is maintained by purging with nitrogen or argon.

-

-

Thermal Program:

-

The sample is subjected to a controlled heating program, similar to the TGA protocol (e.g., heating from ambient to a temperature beyond the melting and decomposition points at a rate of 10°C/min).

-

-

Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

The melting point (T_m), observed as an endothermic peak. The onset of the peak is typically reported as the melting point.

-

The enthalpy of fusion (ΔH_f), calculated from the area of the melting peak.

-

Exothermic peaks that may indicate decomposition. The onset temperature of such a peak can provide information about the thermal stability.

-

Workflow for Thermal Stability Assessment

The following diagram illustrates a generalized workflow for assessing the thermal stability of a chemical compound like this compound.

Potential Decomposition Pathways

While specific decomposition pathways for this compound have not been elucidated, the thermal decomposition of nitroaromatic and N-alkylated aniline compounds generally involves the cleavage of the weakest bonds at elevated temperatures. Potential initial decomposition steps could include:

-

C-N Bond Scission: Cleavage of the bond between the benzyl group and the nitrogen atom, or the bond between the phenyl ring and the nitrogen atom.

-

Nitro Group Decomposition: The nitro group is thermally labile and can decompose, leading to the release of nitrogen oxides (NOx).

Further research, including techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be necessary to identify the evolved gas products and elucidate the precise decomposition mechanism of this compound.

Conclusion

This guide summarizes the current, albeit limited, knowledge on the thermal stability of this compound and provides standardized protocols for its empirical determination. The data for the related compound, N-benzyl-2-methyl-4-nitroaniline, suggests that this compound is likely to be a thermally stable solid at ambient conditions, but its high-temperature behavior requires experimental verification. The provided experimental workflows offer a clear path for researchers to perform these crucial analyses, contributing to a more complete understanding of this compound's properties for its application in research and development.

References

Quantum Chemical Studies of N-Benzyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-4-nitroaniline (NBNA) is a significant organic compound, recognized for its potential applications in nonlinear optics (NLO) and as a building block in the synthesis of more complex molecules, including dyes and potential pharmaceuticals.[1] Its molecular structure, characterized by a donor-pi-acceptor (D-π-A) framework, makes it a subject of extensive research. This guide provides a comprehensive overview of the quantum chemical studies performed on this compound and its closely related derivatives. It details the theoretical and experimental methodologies used to elucidate its structural, spectroscopic, and electronic properties. All quantitative data from referenced studies are summarized for comparative analysis, and key experimental and computational workflows are visualized to facilitate understanding.

Introduction

This compound, with the chemical formula C13H12N2O2, consists of a benzyl group and a 4-nitrophenyl group linked by a secondary amine.[1] The presence of the electron-donating amine group and the electron-withdrawing nitro group on the phenyl ring creates a significant intramolecular charge transfer system, which is fundamental to its notable nonlinear optical properties.[1] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular geometry, vibrational frequencies, electronic structure, and reactivity of NBNA.[1] These theoretical studies provide critical insights that complement and help interpret experimental findings from techniques such as FT-IR, UV-Vis, and NMR spectroscopy.

Synthesis and Molecular Structure

The synthesis of this compound can be achieved through several established organic chemistry routes. Common methods include the alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride, the reductive amination of 4-nitrobenzaldehyde with benzylamine, or the nitration of N-benzylaniline.[1]

The molecular structure has been a key focus of both experimental and computational investigations. X-ray diffraction studies on related compounds and extensive DFT calculations have been used to determine its geometric parameters.[1][2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for Synthesis and Characterization of NBNA.

Experimental and Computational Methodologies

A combination of experimental and computational methods is crucial for a thorough understanding of this compound.

Experimental Protocols

-

Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range. The solid sample is mixed with KBr and pressed into a pellet. This technique identifies the vibrational modes of the functional groups present in the molecule.[2]

-

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectrum is measured to identify the electronic transitions within the molecule. The analysis helps in understanding the HOMO-LUMO energy gap. The spectrum of 4-nitroaniline, a related compound, shows characteristic absorbance peaks that are influenced by the solvent and molecular structure.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of the nuclei, with features like the carbon atom attached to the nitro group appearing significantly downfield.[1]

-

X-ray Diffraction (XRD) : Single-crystal X-ray diffraction is used to determine the precise bond lengths, bond angles, and crystal packing of the molecule in its solid state. For the related N-benzyl-2-methyl-4-nitroaniline (BNA), XRD analysis has shown it belongs to the orthorhombic crystal system.[4][5]

Computational Protocols

-

Density Functional Theory (DFT) : DFT calculations are the cornerstone of theoretical studies on NBNA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations.[1][6] All calculations are typically performed using software packages like Gaussian.[6]

-

Frequency Analysis : After geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface and allows for the prediction of IR and Raman spectra, which can be compared with experimental data.[6]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule.[6][7]

-

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization. It provides insights into the stability of the molecule arising from interactions like the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring.[6][8]

-

Molecular Electrostatic Potential (MEP) Analysis : The MEP surface map illustrates the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack.[6]

Data Presentation: Calculated and Experimental Parameters

The following tables summarize the key quantitative data obtained from quantum chemical studies and experimental work on this compound and its closely related and frequently studied derivative, N-benzyl-2-methyl-4-nitroaniline (BNA).

Table 1: Electronic Properties

| Parameter | Molecule | Value | Method/Source |

| HOMO Energy | This compound | ~ -6.2 eV | DFT/B3LYP[1] |

| LUMO Energy | This compound | ~ -2.5 eV | DFT/B3LYP[1] |

| HOMO-LUMO Gap | This compound | ~ 3.7 eV | DFT/B3LYP[1] |

| HOMO-LUMO Gap | 4-nitroaniline | 3.8907 eV | B3LYP/6-311G(d,p)[9] |

| Dipole Moment | 4-nitroaniline | - | B3LYP/6-311G(d,p)[9] |

Table 2: Selected Geometric Parameters (Calculated)

| Parameter | Molecule | Value | Method |

| N-H Bond Length | BNA mixture | 1.01 Å | Computational Study[1] |

| C-H Bond Length | 4-nitroaniline | 1.081-1.085 Å | B3LYP |

| C-NH Bond Distance | 4-nitroaniline | ~1.38 Å | B3LYP |

Table 3: Vibrational Frequencies (Calculated vs. Experimental for BNA)

| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Method |

| C-H stretching | 3230 | 3212 | DFT (calculation), FT-IR (experimental)[1] |

Analysis of Computational Results

Quantum chemical studies provide deep insights into the electronic structure and reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is primarily localized on the electron-rich aniline part of the molecule, specifically involving the nitrogen lone pair, while the LUMO is distributed over the electron-accepting nitro-substituted phenyl ring.[6] The energy gap between these orbitals is a measure of the molecule's excitability. A smaller gap suggests easier electronic transitions and is often associated with enhanced NLO properties. The calculated gap of approximately 3.7 eV for NBNA indicates a stable molecule with significant potential for electronic applications.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant intramolecular charge transfer from the donor (amino group) to the acceptor (nitro group) through the π-conjugated system. Key interactions include the delocalization of the nitrogen's lone pair electrons into the antibonding π* orbitals of the aromatic ring (LP(N) → π*(C-C)), which contributes significantly to the molecule's stability.[6]

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the electronic density. For NBNA, the negative potential (red/yellow regions) is concentrated around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is typically found around the amine hydrogen and the benzyl group hydrogens, suggesting susceptibility to nucleophilic attack.

Relationship Between Calculated Properties

The diagram below illustrates the interconnectedness of various computational analyses performed in a typical quantum chemical study.

Caption: Interrelationship of Quantum Chemical Calculations.

Conclusion

Quantum chemical studies, predominantly using DFT methods, have proven to be exceptionally powerful in elucidating the structural and electronic characteristics of this compound. These theoretical investigations, when coupled with experimental data, provide a robust framework for understanding its properties. The calculated geometric parameters, vibrational spectra, and electronic properties show good agreement with experimental results where available. The analyses of its frontier molecular orbitals, NBO interactions, and MEP surface confirm the significant intramolecular charge-transfer nature of the molecule, which underpins its potential in materials science, particularly in the field of nonlinear optics. This guide serves as a foundational resource for researchers engaged in the study and application of this versatile compound.

References

- 1. This compound | 14309-92-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thaiscience.info [thaiscience.info]

N-Benzyl-4-nitroaniline CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-4-nitroaniline, a synthetic organic compound with applications in materials science and as a precursor in the development of novel chemical entities. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and summarizes its key spectral characteristics.

Core Compound Information

This compound is an aromatic amine characterized by a benzyl group and a nitro-substituted phenyl ring linked by a secondary amine. Its chemical identity is established by the following identifiers:

| Identifier | Value |

| CAS Number | 14309-92-3 |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol [1] |

| IUPAC Name | This compound[1] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized below. This data is crucial for its handling, purification, and characterization.

| Property | Value |

| Melting Point | 147 °C |

| Boiling Point (Predicted) | 392.0 ± 25.0 °C |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ |

| pKa (Predicted) | 0.31 ± 0.20 |

Spectroscopic Data Summary:

| Technique | Key Data Points |

| ¹H NMR | Data for the related compound p-Nitroaniline (in DMSO-d₆) shows peaks at δ 7.98 (d, J=9 Hz, 2H) and 6.64 (d, J=9 Hz, 2H) ppm.[2] |

| ¹³C NMR | For p-Nitroaniline (in DMSO-d₆), characteristic peaks are observed at δ 156.67, 136.63, 127.37, and 113.35 ppm.[2] The carbon atom attached to the nitro group is expected to be significantly downfield.[3] |

| Infrared (IR) Spectroscopy | For the related 4-nitroaniline, characteristic peaks are observed around 1506 cm⁻¹ (-N=O functional group) and 1639 cm⁻¹ (-N-H bending).[4] |

| Mass Spectrometry | Predicted m/z values for various adducts include [M+H]⁺: 229.09715, [M+Na]⁺: 251.07909, and [M-H]⁻: 227.08259.[5] |

Synthesis of this compound

Common synthetic strategies for this compound include the alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride, or the reductive amination of 4-nitrobenzaldehyde with benzylamine.[3] An alternative approach is the nitration of N-benzylaniline.[3]

Experimental Protocol: Nucleophilic Substitution (Adapted)

The following is a generalized experimental protocol for the synthesis of N-substituted anilines, which can be adapted for this compound.

Materials:

-

4-nitroaniline

-

Benzyl chloride

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Ethanol or other suitable solvent

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) and sodium bicarbonate (1.2 equivalents) in ethanol.

-

Add benzyl chloride (1.1 equivalents) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Structural and Functional Significance

References

Historical synthesis methods for N-substituted nitroanilines

An In-depth Technical Guide on the Historical Synthesis Methods for N-Substituted Nitroanilines

Introduction

N-substituted nitroanilines are a critical class of organic compounds that serve as pivotal intermediates in the synthesis of pharmaceuticals, dyes, agrochemicals, and materials science.[1][2] Their molecular architecture, featuring a substituted amino group and a nitro group on an aromatic ring, imparts unique chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group significantly influences the properties of the aniline moiety, playing a crucial role in various mechanisms of action, including bioreductive activation in hypoxic conditions found in solid tumors.[3] This guide provides a comprehensive overview of the seminal, historical methods developed for the synthesis of these valuable compounds, offering detailed experimental protocols, comparative data, and visual workflows for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The synthesis of N-substituted nitroanilines has historically been approached via several key strategies. These methods can be broadly categorized into (1) the formation of the C-N bond by coupling an amine with a nitro-functionalized aryl halide, and (2) the introduction of a nitro group onto a pre-existing N-substituted aniline.

Nucleophilic Aromatic Substitution (SNAr)

One of the most fundamental and historically significant methods for preparing N-aryl nitroanilines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method relies on the activation of an aryl halide by a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (e.g., a halogen).[4][5][6] The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack by the amine, thereby facilitating the substitution.[4][7]

General Reaction: Ar-X + R-NH₂ → Ar-NH-R + HX (where Ar contains a nitro group ortho/para to the leaving group X)

Experimental Protocol: SNAr Synthesis of N-Substituted 2-Nitroanilines [3]

-

Materials: 2-Nitrochlorobenzene (1 mmol), substituted aniline (1.2 mmol), potassium carbonate (K₂CO₃) (2 mmol), dimethylformamide (DMF) (10 mL).

-

Procedure:

-

A mixture of 2-nitrochlorobenzene, the desired substituted aniline, and potassium carbonate is prepared in a round-bottom flask containing dimethylformamide.

-

The reaction mixture is heated to 120 °C and stirred for 8-12 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted 2-nitroaniline.

-

Ullmann Condensation and Goldberg Reaction

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[8] Specifically, the reaction of an aryl halide with an amine in the presence of a copper catalyst is known as the Goldberg reaction, a variant of the Ullmann condensation.[8][9] Historically, these reactions required harsh conditions, including high temperatures (often over 200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper.[8][10] The aryl halide is typically activated by electron-withdrawing groups.[8]

General Reaction (Goldberg): Ar-X + R-NH₂ --(Cu catalyst, Base)--> Ar-NH-R + HX

Experimental Protocol: Classic Ullmann-type C-N Coupling

-

Materials: Aryl halide (e.g., 2-chlorobenzoic acid), Amine (e.g., aniline), Copper(I) iodide (CuI) catalyst, Ligand (e.g., phenanthroline), Base (e.g., KOH), high-boiling solvent (e.g., N-methylpyrrolidone).

-

Procedure:

-

To a reaction vessel, add the aryl halide, amine, base, and solvent.

-

Add the copper(I) iodide catalyst and the ligand.

-

Heat the mixture to a high temperature (e.g., 180-210 °C) under an inert atmosphere.

-

Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and dilute with a suitable solvent.

-

Perform an aqueous workup to remove the base and copper catalyst. The organic layer is then dried and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

-

N-Alkylation of Nitroanilines

The direct N-alkylation of a nitroaniline with an alkylating agent (e.g., an alkyl halide) is a straightforward approach for synthesizing N-alkyl nitroanilines. However, this reaction presents challenges due to the reduced nucleophilicity of the amino group, which is deactivated by the potent electron-withdrawing effect of the ortho- or para-nitro group.[11] Consequently, these reactions often require more forcing conditions, such as stronger bases, polar aprotic solvents, and elevated temperatures, compared to the alkylation of unsubstituted anilines.[11]

General Reaction: O₂N-Ar-NH₂ + R-X --(Base)--> O₂N-Ar-NH-R + HX

Experimental Protocol: N-Alkylation of 2-Nitroaniline [11]

-

Materials: 2-Nitroaniline (1.0 eq.), alkyl halide (e.g., benzyl bromide, 1.05 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), acetonitrile or DMF (~0.1 M concentration).

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline and potassium carbonate.

-

Add the solvent (acetonitrile or DMF).

-

Add the alkyl halide dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to a suitable temperature (e.g., 80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, filter off the base, and remove the solvent under reduced pressure.

-

Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.

-

Nitration of N-Substituted Anilines

An alternative historical route involves introducing the nitro group onto an aniline that is already N-substituted. The primary challenge is that the amino group is a strong activating ortho-, para-director, but it is readily protonated in the strongly acidic conditions required for nitration (e.g., mixed H₂SO₄/HNO₃). The resulting anilinium ion is a meta-director. To overcome this, a common strategy is to first protect the amino group with an acyl group (e.g., acetylation).[12][13] The resulting acetamido group is still an ortho-, para-director but is less activating and prevents protonation. The synthesis, therefore, becomes a multi-step sequence.

Experimental Protocol: Synthesis of p-Nitroaniline from Aniline via Protection-Nitration-Deprotection [13]

-

Step 1: Protection (Acetanilide Synthesis)

-

Aniline is reacted with acetic anhydride to form acetanilide. This protects the amino group.

-

-

Step 2: Nitration of Acetanilide [13]

-

Place glacial acetic acid (1.5 mL) and acetanilide (1.5 g) in a boiling tube and stir.

-

Add concentrated sulfuric acid (3 mL).

-

Cool the mixture in an ice/salt bath to 0-5 °C.

-

Slowly add fuming nitric acid (0.6 mL) with stirring, ensuring the temperature does not exceed 20 °C.

-

After addition, allow the mixture to stand at room temperature for 20 minutes.

-

Pour the mixture onto crushed ice (15 g) and collect the yellow precipitate (p-nitroacetanilide) by filtration.

-

-

Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide) [13]

-

Charge a round-bottom flask with a solution of concentrated sulfuric acid (4 mL) and water (3 mL).

-

Add the p-nitroacetanilide (0.7 g) from the previous step.

-

Gently heat the mixture under reflux for 20 minutes.

-

Pour the hot mixture into cold water (20 mL).

-

Make the solution alkaline by adding sodium hydroxide solution (e.g., 2 M) until a yellow precipitate (p-nitroaniline) forms.

-

Cool the mixture in an ice bath, collect the solid by filtration, wash with water, and dry.

-

Comparative Data of Synthesis Methods

The choice of synthetic route historically depended on substrate availability, desired substitution pattern, and tolerance to harsh reaction conditions. Modern methods, such as the Buchwald-Hartwig amination, have largely superseded older techniques like the Ullmann condensation by offering milder conditions and broader scope, but an understanding of these classical methods is essential for a complete perspective.[9]

| Method | Reactants | Reagents / Catalyst | Typical Conditions | Yield Range (%) | Historical Context & Notes |

| SNAr | Nitro-aryl Halide + Amine | Base (e.g., K₂CO₃) | 120 °C, DMF[3] | 60-95% | Foundational method. Requires strong activation by ortho/para nitro group.[4] |

| Ullmann Condensation | Nitro-aryl Halide + Amine | Copper (Cu) Powder or Salts | >200 °C, High-boiling solvent[8] | 40-80% | Classical C-N coupling. Often requires harsh conditions and stoichiometric copper.[8] |

| N-Alkylation | Nitroaniline + Alkyl Halide | Strong Base (K₂CO₃, NaH) | 80-140 °C, DMF/Acetonitrile[11] | 50-90% | Challenged by low nucleophilicity of nitroaniline; requires forcing conditions.[11] |

| Nitration of Aniline | Acetanilide + Nitrating Agent | H₂SO₄ / HNO₃ | 0-20 °C[13] | 50-70% (overall) | Multi-step process (protection-nitration-deprotection) to control regioselectivity.[12][13] |

| Buchwald-Hartwig | Aryl Halide + Nitroaniline | Pd Catalyst + Ligand | 80-110 °C, Toluene[14] | 80-99% | A more modern, highly efficient Pd-catalyzed method that replaced harsher classical techniques.[9] |

References

- 1. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 13. magritek.com [magritek.com]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for N-Benzyl-4-nitroaniline and its Derivatives in Second-Harmonic Generation (SHG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic nonlinear optical (NLO) materials have garnered significant interest for applications in optoelectronics and photonics, including frequency conversion, optical switching, and data storage. N-Benzyl-4-nitroaniline and its derivatives are a class of organic compounds that exhibit large second-order NLO properties, making them promising candidates for second-harmonic generation (SHG). Their molecular structure, characterized by an electron-donating amino group and an electron-withdrawing nitro group connected through a π-conjugated system, gives rise to a large molecular hyperpolarizability. When these molecules crystallize in a non-centrosymmetric structure, this molecular property translates into a significant macroscopic SHG efficiency.[1]

This document provides an overview of the application of this compound and its well-studied derivative, N-benzyl-2-methyl-4-nitroaniline (BNA), for SHG applications. It includes a summary of their NLO properties, detailed protocols for their synthesis and crystal growth, and methods for characterizing their SHG efficiency.

Data Presentation: NLO Properties

While quantitative SHG data for this compound is not widely reported, its derivative N-benzyl-2-methyl-4-nitroaniline (BNA) has been extensively characterized and serves as an excellent model for this class of materials. A positional isomer, N-benzyl-3-nitroaniline, has shown an SHG efficiency 1.66 times that of potassium dihydrogen phosphate (KDP).[2]

Table 1: Comparison of SHG Properties of BNA and KDP

| Property | N-benzyl-2-methyl-4-nitroaniline (BNA) | Potassium Dihydrogen Phosphate (KDP) (Reference) |

| SHG Efficiency | 56 times that of KDP | 1 (Reference) |

| Nonlinear Coefficient (d₃₃) | ~234 pm/V at 1064 nm | d₃₆ ≈ 0.39 pm/V |

Note: The data presented for BNA is indicative of the high potential of this class of organic NLO materials.

Signaling Pathway and Molecular Design for SHG

The efficiency of second-harmonic generation in these organic molecules is fundamentally linked to their molecular structure. The key components are an electron donor group (the benzylic amine) and an electron acceptor group (the nitro group) connected by a π-conjugated bridge (the aniline ring). This arrangement facilitates intramolecular charge transfer upon interaction with an intense light source, leading to a large second-order hyperpolarizability (β), the molecular origin of the SHG effect. For this molecular property to manifest on a macroscopic level, the crystals must pack in a non-centrosymmetric space group.

Caption: Molecular design for SHG in this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the alkylation of 4-nitroaniline with benzyl chloride.

Materials:

-

4-nitroaniline

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline and a molar excess of anhydrous potassium carbonate in DMF.

-

Add benzyl chloride dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Crystal Growth by Slow Evaporation

High-quality single crystals are essential for SHG applications. The slow evaporation solution technique is a common and effective method for growing organic crystals.

Materials:

-

Purified this compound (or its derivative, BNA)

-

High-purity solvent (e.g., methanol, acetonitrile, or a mixture)

-

Beaker or crystallizing dish with a perforated cover

-

Constant temperature environment (e.g., a temperature-controlled chamber or a quiet, undisturbed area)

Procedure:

-

Prepare a saturated or slightly undersaturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution through a fine filter to remove any particulate impurities.

-

Transfer the clear solution to a clean beaker or crystallizing dish.

-

Cover the container with a perforated lid (e.g., paraffin film with small holes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free and constant-temperature environment.

-

Allow the solvent to evaporate slowly over a period of several days to weeks.

-

Once well-formed single crystals of suitable size have grown, carefully harvest them from the solution.

-

Dry the crystals on a filter paper.

Protocol 3: SHG Efficiency Measurement (Kurtz-Perry Powder Technique)

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency.[3] It provides a rapid and straightforward assessment of the second-order NLO properties of a powdered sample.

Materials:

-

Powdered sample of this compound (or BNA) of a known particle size range.

-

Reference material with a known SHG efficiency (e.g., KDP powder of the same particle size).

-

High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).

-

Sample holder (e.g., a capillary tube or a thin glass slide).

-

Optical filters to block the fundamental laser wavelength and transmit the second-harmonic signal (e.g., a 532 nm bandpass filter).

-

Photodetector (e.g., a photomultiplier tube or a photodiode).

-

Oscilloscope or power meter to measure the detector output.

Procedure:

-

Grind the crystalline sample into a fine powder and sieve it to obtain a uniform particle size range.

-

Pack the powdered sample into the sample holder to a consistent density.

-

Align the pulsed laser beam to be incident on the sample.

-

Place the optical filters in the beam path after the sample to ensure that only the generated second-harmonic light (at 532 nm for a 1064 nm fundamental) reaches the detector.

-

Measure the intensity of the SHG signal using the photodetector and oscilloscope/power meter.

-

Replace the sample with the reference material (KDP) of the same particle size and packing density, and measure its SHG intensity under identical experimental conditions.

-

The SHG efficiency of the sample is determined by comparing its SHG signal intensity to that of the reference material.

Caption: Conceptual setup for SHG measurement by the Kurtz-Perry method.

Conclusion

This compound and its derivatives, particularly BNA, are a promising class of organic materials for SHG applications due to their large nonlinear optical coefficients. The protocols outlined in this document provide a foundation for the synthesis, crystal growth, and characterization of these materials. Further research into optimizing crystal quality and exploring other derivatives can lead to the development of highly efficient components for a variety of photonic devices.

References

N-Benzyl-4-nitroaniline and its Derivatives as Nonlinear Optical (NLO) Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of N-Benzyl-4-nitroaniline and its prominent derivative, N-Benzyl-2-methyl-4-nitroaniline (BNA), as significant nonlinear optical (NLO) materials. While this compound shows potential in electro-optical applications, comprehensive data on its bulk NLO properties are limited. In contrast, BNA has been extensively studied and has emerged as a highly efficient organic NLO crystal. This document will cover the synthesis, crystal growth, and characterization of these materials, with a particular focus on the well-documented properties of BNA as a representative example. Detailed experimental protocols and quantitative data are presented to guide researchers in the field.

Introduction to this compound and its NLO Potential

This compound is an organic compound featuring a benzyl group and a 4-nitrophenyl group linked by a secondary amine. The molecule's key structural feature for NLO applications is the presence of a strong electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH) connected through a conjugated π-electron system of the benzene ring. This donor-acceptor structure leads to a large molecular hyperpolarizability, a prerequisite for second-order NLO effects.

While this compound has been utilized as a dopant in nematic liquid crystals to enhance their electro-optical properties by reducing the threshold voltage and increasing response times, detailed studies on its bulk single crystal NLO properties are not as prevalent as for its derivatives[1].

A closely related and extensively researched derivative is N-Benzyl-2-methyl-4-nitroaniline (BNA). The addition of a methyl group at the 2-position influences the crystal packing, leading to a non-centrosymmetric crystal structure, which is essential for second-harmonic generation (SHG)[2]. BNA has demonstrated a significantly larger quadratic optical nonlinearity compared to its parent compounds and is a promising material for terahertz (THz) wave generation[3]. Due to the wealth of available data, BNA will be used as the primary example in the detailed protocols and data summaries.

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of N-benzylaniline. This process involves the introduction of a nitro group at the para position of the aniline ring using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions[1].

Synthesis of N-Benzyl-2-methyl-4-nitroaniline (BNA)

BNA can be synthesized by reacting benzyl chloride with 2-methyl-4-nitroaniline. The resulting compound is then purified, typically by column chromatography followed by repeated recrystallization from a suitable solvent like methanol to achieve high purity for crystal growth[4][5].

Crystal Growth Techniques

The growth of large, high-quality single crystals is crucial for harnessing the NLO properties of these materials. Several methods have been successfully employed for growing BNA crystals.

Slow Evaporation Solution Technique (SEST)

Good quality single crystals of BNA can be grown by the slow evaporation of a saturated solution. Methanol is a commonly used solvent. The solubility of BNA in aqueous methanol can be determined at various temperatures to optimize the saturation point for crystal growth[3][6].

Czochralski and Bridgman Methods

For larger single crystals with high optical quality, melt growth techniques such as the Czochralski and vertical Bridgman methods have been utilized. In the Czochralski method, a seed crystal is pulled from a melt of the material under controlled temperature and pulling rates[4]. The Bridgman method involves the directional solidification of the molten material in a sealed ampoule.

Characterization of NLO and Physicochemical Properties

A comprehensive characterization is essential to evaluate the potential of this compound and its derivatives for NLO applications.

Structural and Spectroscopic Analysis

-

X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the crystal structure, lattice parameters, and space group. BNA typically crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna2₁, which is favorable for NLO applications[3][6].

-